Cas no 2580-63-4 (N-hydroxypropanamide)
N-hydroxypropanamide Chemical and Physical Properties
Names and Identifiers
-
- Propanamide, N-hydroxy-
- N-hydroxypropanamide
- N-Hydroxypropionamide
- Propiohydroxamic acid
- Propionhydroxamic acid
- Propionohydroxamic acid
- USAF CS-502
- PROPIONOHYDROXIMIC ACID
- ZAMI-633
- AKOS000191131
- UNII-9K8TD4EMP0
- XGM
- PD061922
- NS00027971
- Q27272667
- EN300-211443
- EINECS 219-946-2
- RSIPQHOWTCNEBI-UHFFFAOYSA-N
- 9K8TD4EMP0
- CHEMBL4303316
- 2580-63-4
- ethyl hydroximic acid
- MFCD00154630
- DTXSID30180460
-
- MDL: MFCD00154630
- Inchi: 1S/C3H7NO2/c1-2-3(5)4-6/h6H,2H2,1H3,(H,4,5)
- InChI Key: RSIPQHOWTCNEBI-UHFFFAOYSA-N
- SMILES: O=C(CC)NO
Computed Properties
- Exact Mass: 89.04771
- Monoisotopic Mass: 89.048
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 6
- Rotatable Bond Count: 1
- Complexity: 52.8
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 49.3A^2
- XLogP3: -0.5
Experimental Properties
- Density: 1.093
- Boiling Point: °Cat760mmHg
- Flash Point: °C
- Refractive Index: 1.431
- PSA: 49.33
N-hydroxypropanamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D585380-5g |
N-hydroxypropanamide |
2580-63-4 | 95% | 5g |
$685 | 2024-08-03 | |
| Enamine | EN300-211443-0.05g |
N-hydroxypropanamide |
2580-63-4 | 80% | 0.05g |
$155.0 | 2023-09-16 | |
| Enamine | EN300-211443-0.1g |
N-hydroxypropanamide |
2580-63-4 | 80% | 0.1g |
$232.0 | 2023-09-16 | |
| Enamine | EN300-211443-0.25g |
N-hydroxypropanamide |
2580-63-4 | 80% | 0.25g |
$331.0 | 2023-09-16 | |
| Enamine | EN300-211443-0.5g |
N-hydroxypropanamide |
2580-63-4 | 80% | 0.5g |
$524.0 | 2023-09-16 | |
| Enamine | EN300-211443-1.0g |
N-hydroxypropanamide |
2580-63-4 | 80% | 1g |
$671.0 | 2023-05-31 | |
| Enamine | EN300-211443-2.5g |
N-hydroxypropanamide |
2580-63-4 | 80% | 2.5g |
$1315.0 | 2023-09-16 | |
| Enamine | EN300-211443-5.0g |
N-hydroxypropanamide |
2580-63-4 | 80% | 5g |
$1945.0 | 2023-05-31 | |
| Enamine | EN300-211443-10.0g |
N-hydroxypropanamide |
2580-63-4 | 80% | 10g |
$2884.0 | 2023-05-31 | |
| eNovation Chemicals LLC | D585380-1g |
N-hydroxypropanamide |
2580-63-4 | 95% | 1g |
$485 | 2024-08-03 |
N-hydroxypropanamide Related Literature
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Samir El-Rayes,Gomaa M. S.,Abouelmagd A.,Walid Fathalla,Ibrahim. A. I. Ali RSC Adv. 2019 9 13896
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2. Thermodynamic and spectrophotometric investigation of complex formation between hydrogen, cobalt(II), nickel(II), and copper(II) ions and 2-amino-N-hydroxypropanamide in aqueous solutionEnrico Leporati J. Chem. Soc. Dalton Trans. 1989 1299
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3. Potentiometric study on the complex-formation equilibria between 2-amino-N-hydroxyhexanamide and α-amino-1H-indole-3-N-hydroxypropanamide and cobalt(II), nickel(II), copper(II), and hydrogen ions in aqueous solutionEnrico Leporati J. Chem. Soc. Dalton Trans. 1988 421
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Bo Jiang,Xiaojing Huang,Hequan Yao,Jieyun Jiang,Xiaoming Wu,Siyi Jiang,Qiujuan Wang,Tao Lu,Jinyi Xu Org. Biomol. Chem. 2014 12 2114
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5. Interaction of 2-amino-N-hydroxypropanamide with vanadium(V) in aqueous solutionRegina T. Yamaki,Eucler B. Paniago,Sandra Carvalho,Ivana S. Lula J. Chem. Soc. Dalton Trans. 1999 4407
Additional information on N-hydroxypropanamide
N-Hydroxypropanamide: A Comprehensive Overview
N-Hydroxypropanamide, also known by its CAS number 2580-63-4, is a chemical compound that has garnered significant attention in recent years due to its versatile applications and unique properties. This compound, with the molecular formula C3H7NO2, belongs to the class of amides and is characterized by its hydroxyl group attached to the nitrogen atom. Its structure allows for a wide range of chemical reactivity, making it a valuable component in various industries.
The synthesis of N-hydroxypropanamide typically involves the reaction of propane-1,3-diamine with an appropriate acid, followed by oxidation or hydrolysis steps to introduce the hydroxyl group. This process has been optimized in recent studies to enhance yield and purity, ensuring that the compound meets the stringent requirements of modern industrial applications. Researchers have also explored alternative synthetic pathways, such as enzymatic catalysis, which offers a more environmentally friendly approach to producing this compound.
One of the most notable applications of N-hydroxypropanamide is in the pharmaceutical industry, where it serves as an intermediate in the synthesis of various bioactive compounds. Recent studies have highlighted its potential as a precursor for drugs targeting chronic diseases, including certain types of cancer and neurodegenerative disorders. Its ability to form stable complexes with metal ions has also made it a valuable ligand in coordination chemistry, opening new avenues for its use in catalysis and materials science.
In addition to its pharmaceutical applications, N-hydroxypropanamide has found utility in agrochemicals and personal care products. Its role as a stabilizer and emulsifier in these products has been supported by recent research, which demonstrates its ability to improve product stability under varying environmental conditions. Furthermore, its biodegradability has made it a preferred choice over traditional synthetic additives, aligning with the growing demand for sustainable and eco-friendly solutions.
The physical and chemical properties of N-hydroxypropanamide have been extensively studied to better understand its behavior under different conditions. For instance, its solubility in water and organic solvents has been characterized across a range of temperatures, providing valuable insights into its potential uses in formulation development. Recent advancements in computational chemistry have also enabled researchers to predict its interaction with biological systems at the molecular level, further enhancing our understanding of its pharmacokinetics and toxicity profiles.
From an environmental perspective, the ecological impact of N-hydroxypropanamide has been a focal point of recent research. Studies have shown that it undergoes rapid biodegradation under aerobic conditions, minimizing its environmental footprint. This finding is particularly significant given the increasing regulatory scrutiny on chemical additives and their impact on ecosystems.
In conclusion, N-hydroxypropanamide (CAS No. 2580-63-4) is a multifaceted compound with a wide array of applications across diverse industries. Its unique chemical properties, coupled with recent advancements in synthesis and application development, position it as a key player in both academic research and industrial innovation. As ongoing studies continue to uncover new potentials for this compound, it is poised to play an even more prominent role in shaping future technologies and therapeutic solutions.
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